Decyltrimethylammonium bromide

Catalog No.
S565580
CAS No.
2082-84-0
M.F
C13H30BrN
M. Wt
280.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decyltrimethylammonium bromide

CAS Number

2082-84-0

Product Name

Decyltrimethylammonium bromide

IUPAC Name

decyl(trimethyl)azanium bromide

Molecular Formula

C13H30BrN

Molecular Weight

280.29 g/mol

InChI

InChI=1S/C13H30N.BrH/c1-5-6-7-8-9-10-11-12-13-14(2,3)4;/h5-13H2,1-4H3;1H/q+1;/p-1

InChI Key

PLMFYJJFUUUCRZ-UHFFFAOYSA-M

SMILES

Array

Synonyms

C10QAC, decyltrimethylammonium, decyltrimethylammonium bromide, decyltrimethylammonium chloride, decyltrimethylammonium iodide, decyltrimethylammonium mesylate salt, DTAB

Canonical SMILES

CCCCCCCCCC[N+](C)(C)C.[Br-]

The exact mass of the compound Decyltrimethylammonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9951. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Decyltrimethylammonium bromide (CAS 2082-84-0), commonly referred to as C10TAB or DTAB, is a quaternary ammonium cationic surfactant characterized by a 10-carbon hydrophobic alkyl chain and a bromide counterion. In procurement and material selection, its core value proposition is defined by its exceptionally high aqueous solubility and elevated critical micelle concentration (CMC) relative to longer-chain analogs like hexadecyltrimethylammonium bromide (CTAB). These baseline properties make C10TAB a critical reagent for applications requiring mild solubilization, cold-room processability, and precise tuning of micellar phase behavior. It is heavily utilized in two-phase aqueous protein extraction, specialized nanoparticle synthesis, and formulations where rapid downstream surfactant removal is mandatory [1].

Substituting C10TAB with more common, longer-chain analogs like dodecyltrimethylammonium bromide (C12TAB) or CTAB fundamentally alters phase thermodynamics and processability. The shorter decyl chain drastically increases the critical micelle concentration and lowers the Krafft point, meaning C10TAB remains highly soluble and exists as monomers at concentrations where CTAB would rapidly aggregate or crystallize [1]. In procurement, using CTAB instead of C10TAB can lead to premature precipitation at lower temperatures, overly rigid micellar structures, and difficult downstream surfactant removal, which severely compromises yield and reproducibility in sensitive protein purification and nanoparticle templating workflows.

Thermodynamic Phase Boundary: CMC Differentiation vs. C12TAB and CTAB

The length of the alkyl chain dictates the concentration at which micelles form, directly impacting formulation limits. Quantitative measurements demonstrate that C10TAB has a CMC of approximately 65 mM in water at 298.15 K. In stark contrast, its dodecyl analog (C12TAB) forms micelles at ~15-16 mM, and the widely used CTAB (C16) aggregates at merely ~0.9 mM [1]. This nearly 70-fold difference in CMC between C10TAB and CTAB means that C10TAB can be utilized at much higher monomeric concentrations without initiating micellization, providing a wider operational window for processes requiring high ionic strength without surfactant aggregation.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data~65 mM (at 298.15 K)
Comparator Or BaselineCTAB (~0.9 mM) and C12TAB (~16 mM)
Quantified Difference~70-fold higher CMC than CTAB; ~4-fold higher than C12TAB
ConditionsAqueous solution at 298.15 K

A higher CMC ensures the surfactant can be easily washed out during downstream processing and prevents premature micellization in high-concentration formulations.

Enhanced Hydrophilic Protein Partitioning in Mixed Micellar Systems

In separation science, C10TAB is uniquely suited for two-phase aqueous micellar extraction of hydrophilic proteins. Studies on the partitioning of the enzyme glucose-6-phosphate dehydrogenase (G6PD) show that adding C10TAB to a nonionic n-decyl tetra(ethylene oxide) (C10E4) system significantly improves the partitioning behavior of the enzyme compared to using the nonionic surfactant alone [1]. The specific 10-carbon chain length matches the hydrophobic tail of C10E4, creating a stable mixed micelle that optimizes electrostatic interactions with the negatively charged protein without causing the severe denaturation typical of longer-chain cationic detergents like CTAB.

Evidence DimensionProtein Partitioning Efficiency
Target Compound DataMixed C10E4/C10TAB system
Comparator Or BaselineC10E4 nonionic system alone
Quantified DifferenceSignificant improvement in G6PD partitioning to the micelle-rich phase
ConditionsTwo-phase aqueous micellar extraction of G6PD

Procuring C10TAB for mixed micellar systems enables high-yield, non-denaturing extraction of sensitive hydrophilic enzymes that would otherwise be lost or deactivated.

Low-Temperature Processability: Krafft Point Advantage over CTAB

For industrial and laboratory formulation, the Krafft point dictates the minimum temperature at which a surfactant can be used effectively without precipitating. C10TAB possesses a Krafft point well below 0 °C, making it highly soluble at ambient and chilled conditions [1]. In contrast, the longer-chain CTAB has a Krafft point of approximately 25–27 °C, meaning it readily crystallizes out of solution at room temperature or in cold-room environments. This quantitative difference ensures that C10TAB solutions remain stable, clear, and processable during 4 °C biological protocols, where CTAB would catastrophically fail.

Evidence DimensionKrafft Point (Precipitation Temperature)
Target Compound Data< 0 °C (highly soluble at 4 °C)
Comparator Or BaselineCTAB (~25-27 °C)
Quantified Difference>25 °C reduction in Krafft point
ConditionsAqueous solutions under chilled processing conditions (e.g., 4 °C cold room)

Procurement of C10TAB is essential for workflows requiring chilled formulations or cold-room protein extractions, as it prevents the catastrophic precipitation common with CTAB.

Cold-Room Protein Extraction and Two-Phase Partitioning

Directly leveraging its sub-zero Krafft point and high CMC, C10TAB is a highly effective choice for extracting sensitive hydrophilic proteins (like G6PD) in 4 °C cold-room environments. Unlike CTAB, which precipitates at these temperatures, C10TAB maintains a clear, active micellar phase that prevents protein denaturation while enabling efficient electrostatic partitioning [1].

High-Concentration Monomeric Surfactant Formulations

Because C10TAB requires approximately 65 mM to form micelles—nearly 70 times higher than CTAB—it is the preferred procurement choice for electrochemical or synthetic formulations that require a high concentration of free, unaggregated cationic monomers to modify surface charges without inducing micellar phase separation [2].

Mild Cell Lysis and Reversible Nucleic Acid Compaction

In specialized DNA or RNA protocols where irreversible precipitation (as caused by CTAB) must be avoided, C10TAB provides milder, reversible compaction. Its shorter 10-carbon chain ensures that the resulting nucleic acid-surfactant complexes remain more soluble and can be easily dissociated downstream by simple buffer adjustments [1].

Hydrogen Bond Acceptor Count

1

Exact Mass

279.15616 Da

Monoisotopic Mass

279.15616 Da

Heavy Atom Count

15

UNII

HE2Q73PXL4

Related CAS

15053-09-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2082-84-0

Wikipedia

Decyltrimethylammonium bromide

General Manufacturing Information

1-Decanaminium, N,N,N-trimethyl-, bromide (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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